tert-Butyl 4-bromo-3-oxobutanoate

Catalog No.
S12754773
CAS No.
74530-57-7
M.F
C8H13BrO3
M. Wt
237.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-bromo-3-oxobutanoate

CAS Number

74530-57-7

Product Name

tert-Butyl 4-bromo-3-oxobutanoate

IUPAC Name

tert-butyl 4-bromo-3-oxobutanoate

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

InChI

InChI=1S/C8H13BrO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3

InChI Key

ZDJPNMVEZZVIMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CBr

tert-Butyl 4-bromo-3-oxobutanoate is an organic compound with the molecular formula C₈H₁₃BrO₃. It features a tert-butyl group attached to a carbon backbone that includes a bromo substituent and a keto functional group. This compound is categorized as a bromoester and is notable for its potential applications in organic synthesis and pharmaceutical chemistry.

, including:

  • Nucleophilic Substitution: The bromo group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds, forming larger molecules or cyclic structures.
  • Reduction Reactions: The keto group may be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are essential for synthesizing more complex organic molecules and intermediates.

The synthesis of tert-butyl 4-bromo-3-oxobutanoate can be achieved through several methods:

  • Bromination of tert-butyl 3-oxobutanoate: This method involves treating tert-butyl 3-oxobutanoate with bromine in a suitable solvent under controlled conditions to introduce the bromo group.
  • Direct Reaction with Diketene: A method involves reacting tert-butyl alcohol with diketene in the presence of a catalyst, which can yield various oxobutanoates, including the brominated variant .

These methods allow for the production of tert-butyl 4-bromo-3-oxobutanoate in varying yields and purities.

tert-Butyl 4-bromo-3-oxobutanoate has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their possible biological activities.
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving bromoesters and carbonyl compounds.

Interaction studies involving tert-butyl 4-bromo-3-oxobutanoate focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and its potential utility in drug design.

Key Points:

  • Reactivity with amines or alcohols can lead to the formation of new functionalized products.
  • Its interactions can provide insights into structure–activity relationships for related compounds.

Several compounds share structural similarities with tert-butyl 4-bromo-3-oxobutanoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
tert-Butyl 4-chloro-3-oxobutanoateChloroesterContains a chloro group instead of bromo
tert-Butyl 4-cyano-3-hydroxybutyrateCyanoesterFeatures a cyano group, often used in pharmaceuticals
tert-Butyl 3-bromo-4-oxo-1-pyrrolidinecarboxylatePyrrolidine derivativeContains a pyrrolidine ring, enhancing biological activity
tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoateHydroxy hexanoateContains a hydroxyl group, potentially increasing solubility

These similar compounds differ primarily by their functional groups and structural frameworks, which influence their reactivity and potential applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

236.00481 g/mol

Monoisotopic Mass

236.00481 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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